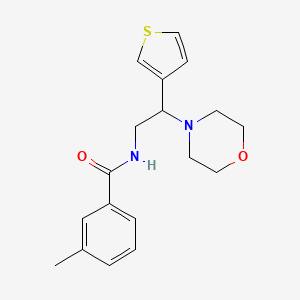
N'-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide” is a complex organic compound that features a dinitrophenyl group, a thiazolidinone ring, and an acetohydrazide moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide” typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Dinitrophenyl Group: The dinitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nucleophile attacks the nitro-substituted aromatic ring.
Formation of the Acetohydrazide Moiety: This step involves the reaction of the intermediate compound with hydrazine hydrate to form the acetohydrazide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Amino derivatives of the dinitrophenyl group.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N’-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide” involves interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that are involved in biological processes.
Pathways Involved: The compound may interfere with cellular pathways related to oxidative stress, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N’-(2,4-dinitrophenyl)hydrazine: A simpler compound with similar dinitrophenyl functionality.
Thiazolidinone Derivatives: Compounds with the thiazolidinone ring structure, often studied for their biological activities.
Acetohydrazide Derivatives: Compounds with the acetohydrazide moiety, known for their potential therapeutic effects.
Uniqueness
“N’-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide” is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N'-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O6S2/c17-9(4-14-10(18)5-24-11(14)23)13-12-7-2-1-6(15(19)20)3-8(7)16(21)22/h1-3,12H,4-5H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANHNUHPXZBOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Methyltriazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810807.png)
![2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2810808.png)

![3-(3,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2810813.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)
![2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid](/img/structure/B2810818.png)

![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/new.no-structure.jpg)



